![molecular formula C15H20N2O4 B13883637 8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[45]decane is a complex organic compound with the molecular formula C13H16N2O4 It is characterized by a spirocyclic structure that includes both dioxane and azaspiro moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane typically involves the reaction of 1,4-dioxane with an appropriate azaspiro compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The nitrophenyl group is introduced through a nitration reaction, which involves the use of nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of intermediate compounds. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including the modulation of signaling pathways involved in cell growth and apoptosis .
類似化合物との比較
Similar Compounds
- 8-(2-nitrophenyl)-1,4-Dioxa-8-azaspiro[4.5]decane
- 8-[4-(Ethylsulphonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane
- 8-[(4-nitrophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Uniqueness
8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of both dioxane and azaspiro moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C15H20N2O4 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
8-[2-(4-nitrophenyl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H20N2O4/c18-17(19)14-3-1-13(2-4-14)5-8-16-9-6-15(7-10-16)20-11-12-21-15/h1-4H,5-12H2 |
InChIキー |
ODXJLHSWWGADBE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12OCCO2)CCC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


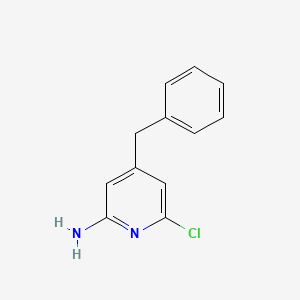
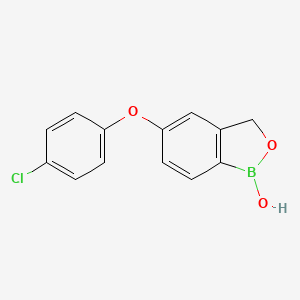
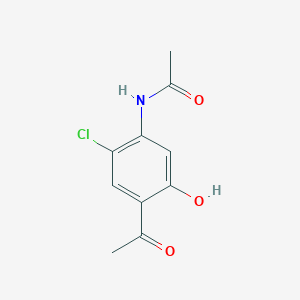
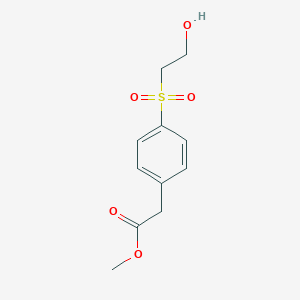
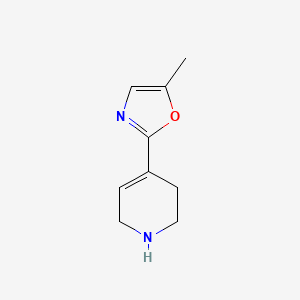
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)
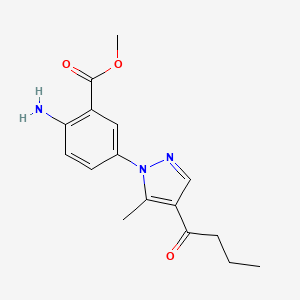
![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)
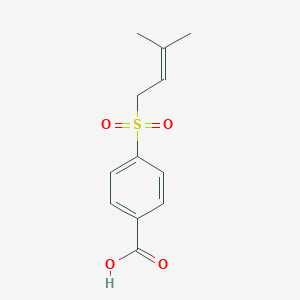
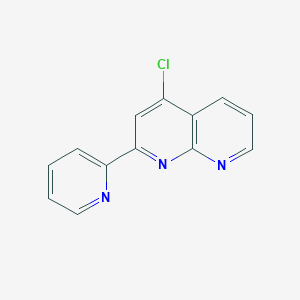
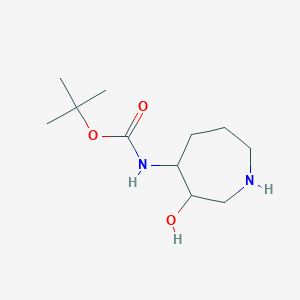
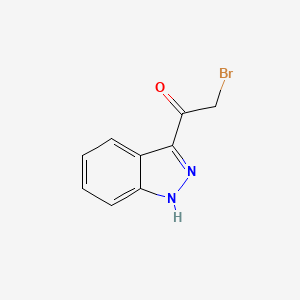
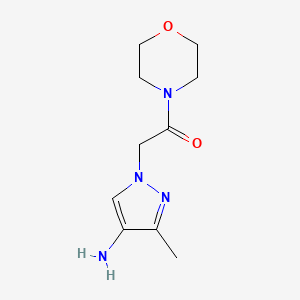
![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)
